Taraxerol

Übersicht

Beschreibung

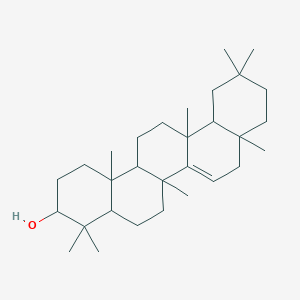

Taraxerol ist eine natürlich vorkommende pentacyclische Triterpenoidverbindung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von pentacyclischen Triterpenoiden wie Taraxerol ist eine Herausforderung. Ein bekanntes Verfahren beinhaltet die partielle Synthese von 11,12-α-Oxidothis compound, einem Epoxid-Taraxeren-Derivat, aus α- und β-Amyrin. Dieser Prozess beinhaltet die Belichtung einer ethanolischen Lösung von α- und β-Amyrin mit Sonnenlicht im Sommer für 12 Wochen, was zu einem farblosen Niederschlag führt. Die Verseifung dieses Niederschlags ergibt 11,12-α-Oxidothis compound .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound ist aufgrund seines geringen Gehalts in Heilpflanzen und der energieintensiven Natur der chemischen Extraktion begrenzt. Neuere Fortschritte in der Biotechnologie haben die Produktion von this compound unter Verwendung rekombinanter Mikroorganismen ermöglicht. So wurden beispielsweise gentechnisch veränderte Saccharomyces cerevisiae-Stämme entwickelt, die durch metabolische Ingenieursstrategien this compound mit verbesserten Ausbeuten produzieren .

Analyse Chemischer Reaktionen

Reaktionstypen

Taraxerol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um seine Struktur zu modifizieren und seine biologische Aktivität zu verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen.

Hauptprodukte

Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen oxidierte Derivate wie 11,12-α-Oxidothis compound und reduzierte Formen, die die Kernpentacyclenstruktur beibehalten. Diese Derivate zeigen oft eine verbesserte biologische Aktivität im Vergleich zur Stammverbindung .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Taraxerol has garnered attention for its anti-cancer properties. Research indicates that it can induce apoptosis in cancer cells through mitochondrial pathways. For instance, in HeLa cells, this compound treatment led to increased reactive oxygen species levels and mitochondrial membrane potential disruption, resulting in significant cell death. The compound activates caspases and down-regulates anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins such as Bax . This suggests that this compound may serve as a potential candidate for cervical cancer therapy.

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are well-documented. It interacts with various molecular targets involved in inflammation, including NF-κB and MAPKs. Studies have shown that this compound can significantly reduce inflammation markers and oxidative stress, which are critical in managing inflammatory diseases . Its efficacy was demonstrated in animal models where it exhibited notable anti-inflammatory activity.

Antimicrobial Activity

This compound displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has indicated that it is particularly effective against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations reported at 15.6 µg/mL for these bacteria . Additionally, it has shown activity against protozoan parasites like Giardia lamblia, with significant growth inhibition observed .

Cancer Research

A study conducted on the effects of this compound on HeLa cells demonstrated a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis occurring at higher concentrations (80 µM) . This study underscores the potential of this compound as an anti-cancer agent.

Inflammation Studies

In a model involving albino rats, this compound was shown to reduce inflammation significantly, highlighting its potential as a therapeutic agent for inflammatory conditions . The results from this study suggest that further exploration into its clinical applications could be beneficial.

Antimicrobial Efficacy

Research on the antimicrobial properties of this compound revealed its effectiveness against various pathogens, supporting its use as a natural antimicrobial agent . This research opens avenues for developing new treatments based on this compound for infectious diseases.

Data Summary Table

Wirkmechanismus

Taraxerol exerts its effects through various molecular targets and pathways. It interacts with key signaling pathways, including the PI3K/AKT pathway, which plays a crucial role in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activation of enzymes like MAP3K7 (TAK1) and protein kinase B (Akt), leading to anti-inflammatory and anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Taraxerol ist strukturell ähnlich anderen pentacyclischen Triterpenoiden, wie z. B. β-Amyrin und Lupeol. Es weist jedoch einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:

β-Amyrin: Wie this compound ist β-Amyrin ein natürlich vorkommendes Triterpenoid, das in verschiedenen Pflanzen vorkommt. Beide Verbindungen teilen ähnliche biosynthetische Pfade und zeigen entzündungshemmende Eigenschaften.

Lupeol: Lupeol ist ein weiteres pentacyclisches Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Schlussfolgerung

This compound ist ein vielseitiges pentacyclisches Triterpenoid mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige chemische Struktur, seine vielfältigen biologischen Aktivitäten und seine vielversprechenden therapeutischen Anwendungen machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung.

Biologische Aktivität

Taraxerol, a pentacyclic triterpenoid, is a bioactive compound derived from various plants, particularly from the genus Taraxacum. It has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Biosynthesis

This compound is synthesized through the mevalonate pathway in plants. The biosynthetic process begins with the formation of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), leading to squalene, which is then converted into triterpenoids like this compound via specific enzymes such as this compound synthase .

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties across various cancer types:

- Gastric Cancer : Research indicates that this compound inhibits the growth of human gastric adenocarcinoma cells (HGC-27 and NCI-N87), inducing apoptosis and blocking cell cycle progression at the G2/M phase. A concentration-dependent decrease in cell viability was observed with an IC50 value around 1 μM .

- Breast Cancer : In studies involving MDA-MB-231 cells, this compound inhibited both migration and invasion in a time- and concentration-dependent manner. The mechanism involves interference with the ERK/Slug signaling pathway .

- Sarcoma : this compound has demonstrated anti-cancer activity against sarcoma 180 cell lines in mice, showcasing its potential as an adjunct therapy in cancer treatment .

Anti-Inflammatory Effects

This compound has shown substantial anti-inflammatory activity. In animal models, it significantly reduced inflammation markers and exhibited protective effects against inflammatory diseases .

Anti-Microbial Activity

The compound has notable antimicrobial properties:

- Bacterial Activity : this compound displayed strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at 15.6 µg/mL. It showed moderate activity against Gram-negative bacteria like Escherichia coli at 62.5 µg/mL .

- Protozoan Activity : this compound exhibited growth inhibition against Giardia lamblia with an IC50 of 16.11 µg/mL and also demonstrated anti-plasmodial activity against malaria-causing parasites .

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bcl2 and caspases .

- Cell Cycle Arrest : It effectively halts cell cycle progression in cancer cells, particularly at the G2/M phase, leading to reduced proliferation .

- Antioxidant Activity : this compound exhibits potent antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Case Studies

- Gastric Cancer Study : A study involving HGC-27 and NCI-N87 cells treated with this compound showed significant reductions in cell viability over time, confirming its potential as a therapeutic agent for gastric cancer .

- Breast Cancer Migration Study : Research on MDA-MB-231 cells indicated that this compound inhibited cell migration through modulation of specific signaling pathways (ERK/Slug axis), highlighting its role in preventing metastasis .

- Neuroprotective Effects : this compound has been studied for its neuroprotective potential in models of Alzheimer's disease, where it demonstrated inhibition of acetylcholinesterase activity, suggesting benefits for cognitive function .

Eigenschaften

IUPAC Name |

(3S,4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20-,22+,23+,24-,27-,28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGUGZHBAOMSFJ-GADYQYKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026552 | |

| Record name | Taraxerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-22-0 | |

| Record name | Taraxerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taraxerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TARAXEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A32778O852 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.